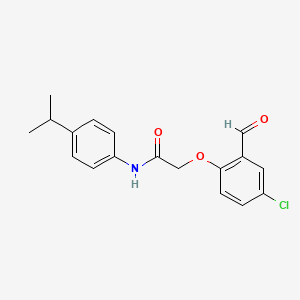

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide" is a chemically synthesized molecule that is likely to have a complex structure involving a chloro-substituted phenoxy group and an isopropyl-substituted phenyl group linked through an acetamide moiety. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, involves the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst. Subsequent reaction with sulfuryl chloride in acetonitrile and carbon tetrachloride as solvents yields the chlorinated acetamide derivative. The reaction conditions, such as temperature, time, and molar ratios, are critical for achieving high yields, which in the case of the mentioned compound, was about 80% .

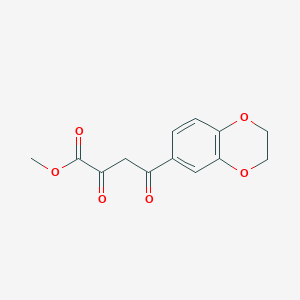

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, MS, and NMR. These techniques provide detailed information about the functional groups, molecular geometry, and electronic environment within the molecule. For instance, the presence of chloro and phenoxy substituents is likely to influence the electronic distribution and hydrogen bonding capabilities of the acetamide group .

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the acetamide moiety. The presence of substituents on the phenyl rings can further modulate this reactivity. For example, the introduction of electron-withdrawing groups like chloro can enhance the electrophilic character of the acetamide carbon, making it more susceptible to nucleophilic attack. The specific reactivity patterns of "2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide" would need to be investigated through experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, are determined by a combination of hydrogen bonding and halogen-π interactions, which can lead to the formation of complex interwoven or sheet-like structures in the solid state . These interactions can affect the melting point, solubility, and stability of the compounds. Additionally, the conformation of the molecules in the crystal lattice can determine their photochemical reactivity, as seen in the analysis of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, which are photochemically inert due to their specific conformations .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Behavior

Parabens, similar in structure to the chemical , have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that efficiently remove them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to their continuous introduction into the environment. These compounds, including methylparaben and propylparaben, predominate reflecting their commonality in consumer products. Additionally, parabens can react readily with free chlorine, yielding halogenated by-products, which have been detected in various water sources. These by-products are more stable and persistent than their parent compounds, prompting further studies to understand their toxicity (Haman et al., 2015).

Pharmacological and Nutritional Applications

Chlorogenic Acid (CGA) showcases the dual role of being both a food additive and a nutraceutical, offering a plethora of health-promoting properties related to metabolic syndrome treatments, including anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial activity against a wide range of organisms adds value to the food industry in search of natural preservation methods. CGA's antioxidant activity, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, underscore its potential in the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Environmental Degradation and Water Reclamation

The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants. Studies suggest that biological processes and granular activated carbon can remove a significant portion of these pollutants, potentially creating high-quality effluent. This highlights the importance of evaluating treatment processes experimentally to ascertain their design, efficiencies, and costs (Goodwin et al., 2018).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose certain risks if used inappropriately1.

Zukünftige Richtungen

The future directions for the research and application of this compound are not clear from the available resources.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12(2)13-3-6-16(7-4-13)20-18(22)11-23-17-8-5-15(19)9-14(17)10-21/h3-10,12H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFHMNJZBKVYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)